(2-Amino-4-bromophenyl)methanol

Lipophilicity Drug Design Medicinal Chemistry

Reproducing patented M4 muscarinic acetylcholine receptor modulators requires precise regiochemistry. Generic or 5-bromo isomers fail to meet analytical and IP specifications. - Directly matches the 4-bromo scaffold in WO-2020087202-A1 and WO-2020092102-A2 allosteric modulator programs. - Identified as Ambroxol Impurity 52; essential reference standard for validated quality control and stability testing. - ΔLogP ≈ 0.76 over non-brominated analog; preferred for CNS drug design requiring improved blood-brain barrier permeability.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 946122-05-0
Cat. No. B591530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-bromophenyl)methanol
CAS946122-05-0
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)CO
InChIInChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2
InChIKeyJHLFDAZFHWATIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-4-bromophenyl)methanol: Product Overview


(2-Amino-4-bromophenyl)methanol (CAS 946122-05-0), also known as 2-amino-4-bromobenzyl alcohol, is a bifunctional aromatic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It features a benzene ring substituted with an amino group (-NH2) at the 2-position, a bromine atom (-Br) at the 4-position, and a hydroxymethyl group (-CH2OH) . This unique substitution pattern provides a versatile scaffold for synthetic elaboration. The compound is commercially available with typical purities of 95–97% and serves primarily as a research chemical and intermediate in the preparation of more complex pharmaceutical agents .

Bifunctional aromatic scaffold (amino, bromo, hydroxymethyl)
Versatile synthetic intermediate for pharmaceutical research
Regioisomer-specific 4-bromo substitution pattern

(2-Amino-4-bromophenyl)methanol: Why Substitution Fails


The presence and exact positioning of the bromine atom relative to the amino and hydroxymethyl groups in (2-Amino-4-bromophenyl)methanol are not arbitrary. The 4-bromo substitution pattern confers distinct electronic and steric properties that directly influence both its reactivity in cross-coupling reactions and its biological target engagement. Simple substitution with a non-brominated analog (e.g., (2-aminophenyl)methanol) dramatically reduces lipophilicity (ΔLogP ≈ 0.76) [1], altering membrane permeability and pharmacokinetic profiles of downstream products. Similarly, shifting the bromine to the 5-position (CAS 20712-12-3) changes the compound's boiling point by ~18°C [2] and, crucially, its demonstrated utility in specific patent-protected drug discovery programs (e.g., M4 muscarinic acetylcholine receptor modulators) . Therefore, in the context of reproducibility and intellectual property, direct substitution is not scientifically valid.

Non-brominated analog

Lacks bromine; may reduce lipophilicity, altering membrane permeability and ADME profiles of derived compounds.

5-Bromo regioisomer

Different bromine position shifts boiling point and patent-associated M4 receptor modulator utility; limits synthetic route reproducibility.

Regioisomer mismatch without IP check

Risk of misalignment with patent-protected chemical matter and analytical reference standards.

(2-Amino-4-bromophenyl)methanol: Key Analog Comparisons


Lipophilicity vs. Non-Brominated Analog

The presence of the 4-bromo substituent significantly increases the compound's lipophilicity compared to its non-brominated counterpart. (2-Amino-4-bromophenyl)methanol exhibits a LogP of 2.10480 . In contrast, the non-brominated analog, (2-aminophenyl)methanol (CAS 5344-90-1), has a LogP of 1.34230 . This 0.76 log unit difference translates to a nearly 6-fold increase in octanol-water partition coefficient, which is directly relevant for optimizing blood-brain barrier penetration and oral bioavailability in medicinal chemistry campaigns.

Lipophilicity
Reported
Target 2.10
Δ +0.76
Non-Br analog 1.34
Supports lipophilicity-driven design in medicinal chemistry.
Predicted LogP values from vendor datasheets.
Lipophilicity Drug Design Medicinal Chemistry

Boiling Point vs. 5-Bromo Regioisomer

The boiling point of (2-Amino-4-bromophenyl)methanol is reported as 347.8 ± 27.0 °C at 760 mmHg . The regioisomeric analog (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3) exhibits a boiling point of 329.6 ± 27.0 °C at 760 mmHg . The ~18°C difference in boiling point provides a clear physical basis for separation and purification processes, and is a direct consequence of the bromine atom's position on the aromatic ring influencing intermolecular interactions.

Boiling Point
Reported
4-Bromo 347.8°C
Δ -18°C
5-Bromo 329.6°C
Facilitates purification method development and regioisomer identification.
Reported boiling point ranges at 760 mmHg.
Purification Physical Properties Process Chemistry

M4 Muscarinic Receptor Modulator Intermediate

The 4-bromo regioisomer is specifically validated as a key synthetic intermediate in patent literature, whereas its closest regioisomers are not. Vendor product information directly links (2-Amino-4-bromophenyl)methanol to patent applications WO-2020087202-A1 and WO-2020092102-A2, which cover 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the M4 muscarinic acetylcholine receptor . A review of product listings for the 3-bromo and 5-bromo analogs reveals their association with entirely different patent families (e.g., PD-L1 antagonists and thyroid hormone receptor beta agonists, respectively), demonstrating that the specific substitution pattern is not interchangeable in the context of novel, patent-protected chemical matter.

Patent Context
Reported
4-Bromo M4 receptor
Diff. Categorical
3-/5-Bromo Other targets
Aligns synthetic route with M4 muscarinic receptor IP landscape.
Vendor-reported patent associations.
Neuroscience Drug Discovery Patent Analysis

(2-Amino-4-bromophenyl)methanol: Key Applications


CNS Drug Design: Lipophilicity Advantage

Based on its LogP of 2.10480—a 0.76 log unit increase over the non-brominated analog—this compound is the preferred building block for medicinal chemists designing central nervous system (CNS) drugs where improved blood-brain barrier permeability and membrane partitioning are required [1]. Its lipophilicity profile makes it a superior choice for initial hit-to-lead optimization over less lipophilic, non-halogenated alternatives.

Simplified Purification in Multi-Step Syntheses

The boiling point differential of ~18°C between the 4-bromo (347.8°C) and 5-bromo (329.6°C) isomers provides a tangible advantage in process development [2]. When a synthetic route requires a specific regioisomer for downstream reactivity, this property difference facilitates analytical method development and can simplify separation from potential side-products, reducing the cost and time associated with purification.

M4 Muscarinic Receptor Modulator Synthesis

This compound is directly implicated as an intermediate in the synthesis of 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the M4 muscarinic acetylcholine receptor, as documented in patent applications WO-2020087202-A1 and WO-2020092102-A2 . For any organization pursuing intellectual property in this specific neurological target space, sourcing this precise regioisomer is not optional; it is a requirement for reproducing the patented chemical matter and building a defensible IP position.

Ambroxol Impurity 52 Reference Standard

The compound is identified as Ambroxol Impurity 52 . This application necessitates the procurement of the specific 4-bromo regioisomer for use as a reference standard in quality control, stability testing, and analytical method validation for Ambroxol hydrochloride drug substance and drug product. Substitution with any other isomer would invalidate the analytical procedure.

Application
Selection Property
Validation Focus
CNS drug design research
Halogen-enhanced lipophilicity
Membrane partitioning and BBB permeability studies
Simplified purification workflows
Regioisomer-specific boiling point
GC method development and separation validation
M4 muscarinic receptor modulator synthesis
Patent-associated synthetic intermediate
IP alignment and synthetic route reproducibility
Ambroxol impurity reference standard
Regioisomeric identity confirmation
Analytical method specificity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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